molecular formula C18H20N2OS B11035486 2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No.: B11035486
M. Wt: 312.4 g/mol
InChI Key: NBQHXAHLXGMSKD-UHFFFAOYSA-N
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Description

2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolinones, including 2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone. This reaction can be catalyzed by various agents, such as graphene oxide nanosheets in an aqueous medium . Another method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation with fluorescein as a photocatalyst .

Industrial Production Methods

Industrial production methods for quinazolinones often focus on optimizing yield and purity. The use of metal-free conditions and environmentally friendly catalysts, such as graphene oxide, is preferred to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydroquinazolinones .

Scientific Research Applications

2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one include other quinazolinones and quinazolines, such as:

Uniqueness

What sets this compound apart is its unique combination of substituents, which can influence its biological activity and chemical reactivity. The presence of the allylsulfanyl group, in particular, may contribute to its distinct properties compared to other quinazolinones .

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

5-ethyl-5-methyl-2-prop-2-enylsulfanyl-3,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C18H20N2OS/c1-4-10-22-17-19-15-13-9-7-6-8-12(13)11-18(3,5-2)14(15)16(21)20-17/h4,6-9H,1,5,10-11H2,2-3H3,(H,19,20,21)

InChI Key

NBQHXAHLXGMSKD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC=C)C

Origin of Product

United States

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